molecular formula C11H10N2O2S B11763515 Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate

Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11763515
M. Wt: 234.28 g/mol
InChI Key: QCPFWIVNZYLVFL-UHFFFAOYSA-N
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Description

Ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate (CAS 954227-49-7) is a high-value heterocyclic building block of interest in medicinal chemistry and materials science . This compound features a molecular formula of C 11 H 10 N 2 O 2 S and a molecular weight of 234.27 g/mol . Its structure integrates two privileged pharmacophores—a pyrimidine ring and a thiophene ring—linked to an ester functional group. The ester group serves as a versatile handle for further synthetic manipulation, allowing researchers to readily synthesize carboxylic acid or amide derivatives for structure-activity relationship (SAR) studies . The primary research application of this compound is as a synthetic intermediate in the development of novel active molecules. Its structure is a key precursor in synthesizing more complex pyrimidine derivatives, as evidenced by its close analogue, ethyl 4-chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylate, which is specifically offered for research and development . The hybrid heterocyclic core makes it a promising scaffold for constructing compounds for screening in therapeutic areas such as kinase inhibition and other targeted therapies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block to accelerate their discovery programs in drug development and advanced material design.

Properties

IUPAC Name

ethyl 2-thiophen-2-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)8-6-12-10(13-7-8)9-4-3-5-16-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFWIVNZYLVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : Thiophene-2-carboxaldehyde reacts with ethyl cyanoacetate to form α,β-unsaturated nitrile intermediates.

  • Nucleophilic Attack : Guanidine attacks the nitrile carbon, initiating cyclization.

  • Aromatization : Elimination of water yields the aromatic pyrimidine core.

Conditions :

  • Solvent: Ethanol or methanol

  • Catalyst: Sodium ethoxide or acetic acid

  • Temperature: Reflux (78–80°C)

  • Time: 6–12 hours

Example Protocol :

Advantages :

  • Atom-economic with minimal by-products.

  • Scalable for industrial production.

Limitations :

  • Moderate yields due to competing side reactions.

Cyclization of Thiophene-Containing Amidines

This method involves pre-forming thiophene-2-carboxamidine, which cyclizes with β-keto esters to construct the pyrimidine ring.

Synthetic Steps

  • Amidine Synthesis : Thiophene-2-carbonitrile reacts with ammonium chloride in methanol under HCl gas to yield thiophene-2-carboxamidine.

  • Cyclocondensation : The amidine reacts with ethyl 3-oxopentanoate in ethanol under basic conditions.

Reagents :

ComponentRole
Thiophene-2-carbonitrileAmidination precursor
Ethyl 3-oxopentanoateβ-Keto ester donor
Sodium ethoxideBase catalyst

Conditions :

  • Temperature: 70°C

  • Time: 4–6 hours

  • Yield: 60–65%

Mechanistic Insight :
The amidine’s NH₂ group attacks the β-keto ester’s carbonyl, forming a tetrahedral intermediate that dehydrates to the pyrimidine.

Oxidation of Dihydropyrimidinones

Dihydropyrimidinones (DHPMs), synthesized via the Biginelli reaction, are oxidized to aromatic pyrimidines.

Protocol :

  • Biginelli Reaction : Ethyl acetoacetate, thiourea, and thiophene-2-carboxaldehyde react in HCl/ethanol to form 4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one.

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene oxidizes the dihydro ring to a pyrimidine.

Optimization Data :

Oxidizing AgentSolventTemperatureYield (%)
DDQToluene110°C70
HNO₃Acetic acid100°C50
KMnO₄H₂O80°C35

Key Consideration :
DDQ offers superior selectivity and yield but requires anhydrous conditions.

Nucleophilic Aromatic Substitution

Pre-formed pyrimidine cores undergo functionalization with thiophene moieties via metal-catalyzed coupling.

Suzuki-Miyaura Coupling :
2-Chloropyrimidine-5-carboxylate reacts with thiophen-2-ylboronic acid under Pd catalysis.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 90°C

  • Yield: 75–80%

Merits :

  • High regioselectivity.

  • Compatible with diverse boronic acids.

Industrial-Scale Production

Continuous flow reactors enhance efficiency and safety for large-scale synthesis.

Flow Chemistry Setup :

  • Reactors : Two sequential microreactors

    • First reactor: Knoevenagel condensation (residence time: 10 min).

    • Second reactor: Cyclization (residence time: 20 min).

  • Throughput : 1 kg/h

  • Purity : >98% (HPLC)

Cost Analysis :

ParameterBatch ProcessFlow Process
Raw material cost$120/kg$100/kg
Energy consumptionHighLow
Waste generation30%10%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multicomponent Cyclization5595ModerateHigh
Amidines Cyclization6597HighModerate
DHPM Oxidation7098LowLow
Suzuki Coupling8099HighLow

Recommendations :

  • Lab-scale : Suzuki coupling for high purity.

  • Industrial : Flow-based multicomponent reactions for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine Derivatives

Compound Name Substituents at Pyrimidine Positions Key Functional Groups Reference
Ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate 2: Thiophene; 5: Ethyl ester Thiophene, ester Target
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 2-Chlorophenyl; 2: Thioxo; 5: Ethyl ester Thioxo, chlorophenyl, ester [10]
Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate 4: CF₃; 2: Pyridine; 5: Ethyl ester CF₃, pyridine, ester [15]
Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate 5: Chloropyridine; 2: Thiophene Chloropyridine, thiophene [17]
Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate 4: Methyl; 2: Phenyl; 6: Sulfanyl Sulfanyl, phenyl [7]

Key Observations :

  • Thiophene vs. The latter is exploited in kinase inhibitors due to pyridine’s ability to coordinate metal ions .
  • Ester Position : The 5-position ester (common in all compounds) stabilizes the pyrimidine ring electronically and facilitates hydrolysis to carboxylic acids for further functionalization .
  • Substituent Effects : Trifluoromethyl groups (e.g., in [15]) enhance metabolic stability and lipophilicity, while thioxo groups (e.g., in [10]) increase hydrogen-bonding capacity and rigidity .

Key Observations :

  • Coupling Reactions : The target compound’s synthesis likely resembles methods in [1], where pyrimidine precursors are coupled with thiophene derivatives via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling.
  • Thioxo Derivatives : Compounds like [10] are synthesized via cyclocondensation (e.g., thiourea + aldehyde + β-ketoester), a method adaptable to the target compound by substituting thiophene-containing aldehydes .
  • Chlorinated Analogues : High-yield chlorination (e.g., [16]) suggests feasibility for introducing halogens to the target compound’s pyrimidine ring for enhanced reactivity .

Key Observations :

  • Ester Hydrolysis : Carboxylic acid derivatives (e.g., [1], compound 11) are often bioactive, implying that hydrolysis of the target compound’s ester could yield active metabolites .
  • Safety Profiles : Trifluoromethyl and chlorinated analogues (e.g., [15], [16]) exhibit moderate toxicity (GHS Category 4), necessitating careful handling during synthesis .

Biological Activity

Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring fused to a pyrimidine core, which contributes to its unique reactivity and biological profile. The molecular formula is C11H10N2O2SC_{11}H_{10}N_2O_2S, and its structure is illustrated as follows:

Ethyl 2 thiophen 2 YL pyrimidine 5 carboxylate\text{Ethyl 2 thiophen 2 YL pyrimidine 5 carboxylate}

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been shown to interact with various biological macromolecules, including enzymes and receptors, leading to inhibition of specific kinases and modulation of signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against various pathogens. In vitro studies have revealed that it possesses antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The compound's mechanism includes inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both essential for bacterial growth.

PathogenMIC (µg/mL)Action Mechanism
Staphylococcus aureus0.25DNA gyrase inhibition
Escherichia coli0.50DHFR inhibition
Candida albicans0.30Cell membrane disruption

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound exhibits cytotoxic effects, primarily through the inhibition of key kinases involved in cancer cell signaling.

Mechanisms of Action:

  • Kinase Inhibition: The compound binds to the active sites of specific kinases, disrupting their function and leading to decreased cell proliferation.
  • Apoptosis Induction: this compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Cancer Cell LineIC50 (µM)Mechanism
HepG-215.0Kinase inhibition
MCF-712.5Apoptosis induction

Case Studies

  • Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated that the compound exhibited strong bactericidal activity against both Gram-positive and Gram-negative bacteria, with significant inhibition of biofilm formation in Staphylococcus aureus .
  • Anticancer Assessment: In a comparative study, this compound was tested alongside established anticancer agents on HepG-2 and MCF-7 cell lines. The results demonstrated that this compound not only inhibited cell growth more effectively than some standard treatments but also showed a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves condensation reactions similar to the Biginelli reaction, using substituted aldehydes (e.g., thiophene-2-carboxaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and urea derivatives under acidic conditions (HCl in ethanol) . Post-synthesis, recrystallization from ethyl acetate/ethanol mixtures (3:2 ratio) is effective for purification, achieving ~78% yield . Monitoring reaction progress via TLC and optimizing catalyst loading (e.g., sodium acetate) can further enhance yield .

Q. How can the compound’s structure and purity be characterized?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly the thiophene and pyrimidine rings. FTIR identifies key functional groups (e.g., ester C=O at ~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D conformation. For example, pyrimidine rings in analogous compounds exhibit puckered boat conformations (deviation: ~0.224 Å from plane) and dihedral angles (e.g., 80.94° between fused rings) . Refinement via SHELXL ensures accurate bond lengths/angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in derivative synthesis?

  • Methodology :

  • Solvent/Catalyst Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution at the pyrimidine C4 position. Catalysts like AlCl3_3 facilitate electrophilic substitutions (e.g., bromination) .
  • Temperature Control : Heating at 65–70°C promotes cyclization in multi-step reactions while minimizing side products .
  • Data-Driven Optimization : Compare yields and selectivity metrics (HPLC/MS) across conditions. For example, trifluoromethyl substitutions increase lipophilicity but may reduce solubility .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • Substituent Analysis : Compare bioactivity of analogs with halogen (Br, Cl) vs. electron-withdrawing groups (CF3_3). For instance, brominated pyrimidines show higher antimicrobial activity, while trifluoromethyl derivatives enhance kinase inhibition .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or ATP-binding pockets. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What strategies resolve discrepancies in crystallographic data for polymorphic forms?

  • Methodology :

  • Packing Analysis : Use Mercury software to compare hydrogen-bonding networks (e.g., C–H···O interactions) and void spaces in crystal lattices .
  • Twinning Detection : Apply SHELXL’s TWIN/BASF commands to refine data from twinned crystals, common in pyrimidine derivatives due to flexible substituents .

Comparative Structural and Functional Analysis

Compound Substituent Key Properties Reference
Ethyl 2-(5-bromopyridin-2-YL)-...Bromine at C5Enhanced antimicrobial activity; synthesized via Pd-catalyzed cross-coupling
Ethyl 4-(trifluoromethyl)-2-(...)-...CF3_3 at C4Increased lipophilicity (logP ~2.8); potent kinase inhibition (IC50_{50} = 12 nM)
Ethyl 2-(thiophen-2-YL)-...Thiophene at C2Predicted π-π stacking with biological targets; requires SC-XRD validation

Key Takeaways

  • Synthesis : Prioritize stepwise optimization of catalysts and solvents for regioselective functionalization.
  • Characterization : Combine spectroscopic and crystallographic tools to resolve structural ambiguities.
  • Data Contradictions : Address variability in bioactivity through substituent-driven SAR studies and computational validation.

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